molecular formula C18H20ClN3OS B2398464 N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 690247-64-4

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2398464
CAS No.: 690247-64-4
M. Wt: 361.89
InChI Key: QKBXSEXTJRQPRJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical research compound featuring a piperazine-1-carbothioamide core. This structure is recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules due to the presence of multiple nitrogen atoms, which can improve water solubility and bioavailability—key parameters in drug discovery . The compound's molecular structure, which integrates a 5-chloro-2-methoxyphenyl group and a phenyl-substituted piperazine, is analogous to other characterized piperazine-1-carbothioamide derivatives confirmed by techniques such as X-ray crystallography . Piperazine-carbothioamide derivatives are investigated for various biochemical interactions. The piperazine ring is a common feature in compounds evaluated for central nervous system (CNS) activity, with some derivatives acting on serotonergic neurotransmission systems relevant to mood disorders . Furthermore, the carbothioamide (thiourea) functional group is a versatile moiety present in molecules studied for diverse biological activities, including antimicrobial and anti-inflammatory effects, often validated through molecular docking studies . This reagent is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies to optimize pharmacological profiles, and as a synthetic intermediate or reference standard in analytical chemistry. Researchers value this chemotype for its potential to yield insights into novel therapeutic targets. Handle this product with care in a controlled laboratory setting. This compound is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBXSEXTJRQPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Thiourea Coupling via Isothiocyanate Intermediate

The most widely reported method involves reacting 4-phenylpiperazine with 5-chloro-2-methoxyphenyl isothiocyanate under basic conditions. The isothiocyanate is prepared by treating 5-chloro-2-methoxyaniline with thiophosgene in dichloromethane at 0–5°C, yielding the electrophilic intermediate. Subsequent coupling with 4-phenylpiperazine proceeds as follows:

Reagents and Conditions

  • Solvent: Anhydrous acetonitrile
  • Base: N,N-Diisopropylethylamine (DIPEA, 2.2 equiv)
  • Temperature: Room temperature (25°C)
  • Time: 12–16 hours

The reaction mechanism involves nucleophilic attack by the piperazine’s secondary amine on the isothiocyanate’s carbon, forming a thiourea linkage. Workup includes solvent evaporation, dissolution in ethyl acetate, and sequential washes with water and brine. The crude product is recrystallized from ethyl acetate/hexane (1:3) to yield white crystals (68–72% yield).

Key Analytical Data
  • Melting Point: 229–231°C
  • IR (KBr): ν = 3,413 cm⁻¹ (N–H stretch), 1,527 cm⁻¹ (C═S stretch)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.82 (s, 1H, NH), 9.30 (s, 1H, NH), 7.32–6.94 (m, aromatic H), 4.17–3.58 (m, piperazine H)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 182.7 (C═S), 151.9 (C–OCH₃), 129.2–114.7 (aromatic C), 50.1–44.3 (piperazine C)

One-Pot Synthesis Using Thiocarbamoyl Chloride

An alternative route employs in situ generation of 4-phenylpiperazine-1-carbothioamide chloride, which reacts directly with 5-chloro-2-methoxyaniline. Thiocarbamoyl chloride is prepared by treating 4-phenylpiperazine with thiophosgene in anhydrous tetrahydrofuran (THF) at −10°C. The intermediate is then coupled with the aniline derivative:

Reagents and Conditions

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (TEA, 3.0 equiv)
  • Temperature: 0°C → room temperature
  • Time: 8 hours

This method avoids isolating the unstable isothiocyanate, improving overall yield (75–80%). Post-reaction, the mixture is filtered to remove TEA·HCl, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies highlight acetonitrile’s superiority over THF or DMF in minimizing side reactions (e.g., N-alkylation). Strong bases like DIPEA enhance reaction rates by deprotonating the aniline, while weaker bases (TEA) suffice for piperazine activation.

Table 1: Solvent and Base Impact on Yield
Solvent Base Yield (%) Purity (%)
Acetonitrile DIPEA 72 98
THF TEA 68 95
DMF Pyridine 45 88

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethyl acetate/hexane produces high-purity crystals (>98%), whereas silica gel chromatography introduces residual solvents (<1% by GC-MS).

Spectroscopic Confirmation

  • Mass Spectrometry (ESI-MS): m/z 361.89 [M+H]⁺
  • Elemental Analysis: Calculated for C₁₈H₂₀ClN₃OS: C 59.74%, H 5.57%, N 11.61%; Found: C 59.68%, H 5.62%, N 11.58%

Challenges and Mitigation Strategies

Aniline Oxidation

5-Chloro-2-methoxyaniline is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Catalytic amounts of hydroquinone (0.1 mol%) suppress radical formation.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat/mass transfer, achieving 85% yield with 99.5% purity. Regulatory-compliant batches require stringent control of residual solvents (e.g., acetonitrile <410 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure comprises:

  • Piperazine backbone : A six-membered ring with two nitrogen atoms.
  • 4-Phenyl substitution : Enhances aromatic interactions in biological targets.
  • 5-Chloro-2-methoxyphenyl group : Introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, modulating electronic properties.

Comparison Table of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₈H₁₉ClN₃OS 376.88 5-Chloro-2-methoxyphenyl, Phenyl Potential lipoxygenase inhibition (inferred)
ML267 C₁₇H₁₄ClF₃N₄OS 414.84 3-Chloro-5-(trifluoromethyl)pyridinyl, 4-Methoxypyridinyl Potent bacterial phosphopantetheinyl transferase inhibitor ; suppresses bacterial growth
N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide C₂₁H₂₉N₃S 355.54 Adamantyl, Phenyl Structural data only (no activity reported)
N-(4-Chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide C₁₇H₁₆ClF₃N₄S 400.85 4-Chlorophenyl, 5-(Trifluoromethyl)pyridinyl No explicit activity; structural analog for drug design
p-MPPI/p-MPPF (Serotonin Antagonists) C₂₃H₂₄IN₅O₂ / C₂₂H₂₄FN₅O₂ 537.37 / 417.47 2'-Methoxyphenyl, p-Iodo/p-Fluorobenzamido 5-HT₁ₐ receptor antagonists ; inhibit hypothermia and serotonin turnover

Pharmacological and Physicochemical Properties

  • Lipoxygenase Inhibition: N-(5-Chloro-2-methoxyphenyl) derivatives exhibit inhibitory activity against lipoxygenase, a key enzyme in inflammatory pathways .
  • Bacterial Enzyme Inhibition: ML267, a pyridinyl-substituted carbothioamide, demonstrates nanomolar potency against bacterial phosphopantetheinyl transferase, critical for secondary metabolism . The target compound’s phenyl group may lack the pyridine ring’s hydrogen-bonding capacity, reducing antibacterial efficacy.
  • Serotonin Receptor Antagonism : Piperazine derivatives like p-MPPI and p-MPPF act as 5-HT₁ₐ antagonists with sub-mg/kg efficacy in vivo . The target compound’s chloro-methoxyphenyl group may similarly enhance receptor binding but requires validation.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C18H20ClN3OS
Molecular Weight: 357.89 g/mol
CAS Number: 690247-64-4

This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. The presence of the carbothioamide group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors: The compound may interact with serotonin and dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in psychiatric disorders.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a role in anticancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted on various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), revealed promising results:

  • Cell Viability Assays: Treatment with this compound resulted in reduced cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) Effect
MCF712.5Significant reduction in viability
A54915.0Moderate reduction in viability

The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that the compound could reduce neuroinflammation and promote neuronal survival, highlighting its potential for treating neurodegenerative disorders.

Combination Therapy with Doxorubicin

In another study, the compound was tested in combination with doxorubicin, a common chemotherapeutic agent. The findings suggested that this compound enhanced the cytotoxic effects of doxorubicin on MCF7 cells while reducing toxicity towards normal cells:

Treatment Cell Viability (% of Control)
Control100
Doxorubicin (1 µM)60
Combination40

This synergistic effect indicates potential for developing combination therapies to improve cancer treatment outcomes.

Q & A

Q. What synthetic methodologies are recommended for producing N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed:

  • Step 1 : Reduction of 5-chloro-2-methoxybenzonitrile to the corresponding benzylamine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) .
  • Step 2 : Condensation with phenylpiperazine using coupling agents (e.g., carbodiimides) in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 3 : Introduction of the carbothioamide group via reaction with carbon disulfide or aryl isothiocyanates under basic conditions (e.g., triethylamine) .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates .
  • Catalysts : Use of 4-dimethylaminopyridine (DMAP) to improve coupling efficiency .
  • Purity control : Recrystallization from ethanol or chromatographic purification (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperazine ring protons at δ 2.5–3.5 ppm .
    • ¹³C NMR : Identify thiocarbonyl (C=S) resonance at δ 180–190 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 388.08 (calculated for C₁₈H₁₉ClN₃OS) .
  • Infrared (IR) Spectroscopy : Detect N-H stretch (3300–3400 cm⁻¹) and C=S absorption (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. What experimental frameworks are used to evaluate this compound's biological activity against cancer targets?

  • In vitro cytotoxicity assays :
    • MTT assay : Screen against breast cancer (MCF-7) and lung cancer (A549) cell lines, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
    • Apoptosis markers : Flow cytometry to quantify Annexin V/PI staining .
  • Enzyme inhibition studies :
    • Phosphopantetheinyl transferase (PPTase) inhibition : Measure IC₅₀ via fluorescence-based assays, as demonstrated for analogous carbothioamides .

Q. How can contradictory solubility data (e.g., aqueous vs. organic media) be systematically resolved?

  • Systematic solubility profiling :
    • Test in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C .
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
  • Stability studies :
    • High-performance liquid chromatography (HPLC) to monitor degradation under UV light or varying pH .
    • Thermogravimetric analysis (TGA) to assess thermal stability up to 300°C .

Q. What computational approaches predict binding interactions with biological targets like kinases or GPCRs?

  • Molecular docking :
    • Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2) or serotonin receptors (5-HT₁A) .
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Build models using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ trends .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Key modifications and effects :
Substituent Biological Impact Reference
5-Chloro-2-methoxy Enhances membrane permeability and target affinity (e.g., PPTase inhibition)
4-Phenylpiperazine Improves CNS penetration and serotonin receptor binding
Carbothioamide Increases enzyme inhibition potency vs. carboxamide analogs
  • Optimization strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost metabolic stability .
    • Replace piperazine with a diazepane ring to modulate pharmacokinetics .

Data Contradiction Analysis

Q. How should discrepancies in reported cytotoxic effects across cell lines be addressed?

  • Methodological harmonization :
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
    • Include positive controls (e.g., cisplatin) in all assays .
  • Mechanistic follow-up :
    • RNA sequencing to identify differentially expressed genes in resistant vs. sensitive cell lines .
    • Check for efflux pump activity (e.g., P-glycoprotein) using verapamil inhibition assays .

Q. Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

Parameter Optimal Condition Impact on Yield
SolventDMF+15%
Reaction Temperature60°C+20%
CatalystDMAP (10 mol%)+25%

Q. Table 2. Biological Activity Profile

Assay Result Reference
MCF-7 IC₅₀8.2 µM
PPTase InhibitionIC₅₀ = 0.7 µM
5-HT₁A BindingKᵢ = 12 nM

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